N-(3,5-dichlorophenyl)thian-4-amine
Description
Contextualization of Thian-4-amine Derivatives in Contemporary Chemical Research
Thian-4-amine derivatives, which feature a sulfur-containing heterocyclic thian ring, are significant scaffolds in modern chemical research, particularly within medicinal chemistry. The inclusion of a sulfur atom within the heterocyclic ring can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical in drug design. These derivatives are building blocks for more complex molecules with potential therapeutic applications. The broader class of sulfur-containing heterocycles, including thiazolidin-4-ones and thiophenes, has demonstrated a wide array of biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov The exploration of derivatives of saturated heterocycles like thian is crucial for accessing three-dimensional chemical space, a key aspect of developing novel drug candidates.
Significance of N-(3,5-dichlorophenyl)thian-4-amine within Relevant Chemical Spaces and Scaffold Systems
The specific compound, this compound, holds particular significance due to its distinct structural features. The N-aryl substitution, specifically with a 3,5-dichlorophenyl group, is a common motif in pharmacologically active compounds. The presence of chlorine atoms can enhance binding affinity to target proteins through halogen bonding and can also modulate the electronic properties of the molecule. The dichlorophenyl group is a known pharmacophore in various bioactive molecules. acs.org
The thian-4-amine core provides a flexible, non-planar scaffold that can present the N-aryl substituent in a defined three-dimensional orientation. This is advantageous for achieving specific and high-affinity interactions with biological targets. The combination of the thian ring and the dichlorophenyl moiety creates a unique chemical entity that occupies a distinct area of chemical space, making it a valuable scaffold for library synthesis in drug discovery programs. nih.gov The synthesis of related N-aryl thiazin-4-imines has been explored, indicating the accessibility of such substituted heterocyclic systems. nih.gov
Overview of Current Research Trajectories and Identified Gaps pertaining to this compound
Currently, there is a noticeable gap in the published scientific literature specifically detailing the synthesis, characterization, and biological evaluation of this compound. While research into related structures like thiochroman-4-one (B147511) and tetrahydrothiapyran-4-one derivatives has been reported, this specific compound remains largely unexplored. sigmaaldrich.com
The existing research on similar scaffolds suggests several potential research trajectories. A primary focus would be the development of a robust and efficient synthetic route to this compound. Subsequent research could then investigate its potential as an intermediate in the synthesis of more complex molecules. Furthermore, given the biological activities of related N-aryl and dichloro-substituted heterocyclic compounds, screening this compound and its derivatives for various biological activities would be a logical next step. The lack of data on this compound represents a clear opportunity for further investigation to expand the understanding of this particular chemical space and to potentially uncover novel bioactive agents.
Compound and Data Tables
Table 1: Compound Names Mentioned in this Article
| Compound Name |
| This compound |
| Thiazolidin-4-ones |
| Thiophenes |
| Thiochroman-4-one |
| Tetrahydrothiapyran-4-one |
| N-aryl thiazin-4-imines |
Structure
3D Structure
Properties
Molecular Formula |
C11H13Cl2NS |
|---|---|
Molecular Weight |
262.2 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)thian-4-amine |
InChI |
InChI=1S/C11H13Cl2NS/c12-8-5-9(13)7-11(6-8)14-10-1-3-15-4-2-10/h5-7,10,14H,1-4H2 |
InChI Key |
JCKCXPZMUGSMBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1NC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Route Development
Historical Evolution of Thian-4-amine Synthesis
The journey to synthesize thian-4-amine and its derivatives has been a multi-step process, building on foundational organic chemistry principles. Early methods for creating the core thian-4-amine scaffold often relied on multi-step sequences starting from more readily available materials. These classical approaches, while foundational, often involved harsh reaction conditions and generated considerable waste.
A common historical approach involved the construction of the heterocyclic ring system first, followed by the introduction of the amine functionality. For instance, the synthesis could start with the formation of a thiopyranone precursor. The conversion of a ketone to an amine is a well-established transformation in organic chemistry. One such method is reductive amination, where the ketone is treated with ammonia or an amine in the presence of a reducing agent. libretexts.org
Another classical route to primary amines involves the reduction of other nitrogen-containing functional groups. For example, an oxime formed from a thiopyranone could be reduced to the corresponding amine. Similarly, the reduction of a nitro group, if it could be introduced onto the thiopyran ring, would also yield the amine. libretexts.org The Gabriel synthesis, another historical method, utilizes potassium phthalimide to convert an alkyl halide to a primary amine, which could be adapted for the synthesis of thian-4-amine from a suitable 4-halothiane. libretexts.org
These early methods, while effective in demonstrating the feasibility of synthesizing the thian-4-amine core, have largely been superseded by more efficient and scalable modern techniques.
Conventional Approaches to the Synthesis of N-(3,5-dichlorophenyl)thian-4-amine and its Direct Precursors
Conventional methods for the synthesis of N-aryl amines, including this compound, have traditionally centered around two main strategies: nucleophilic substitution and reductive amination.
One of the most direct methods is the N-arylation of thian-4-amine with a suitable aryl halide, such as 3,5-dichlorobenzene. The Ullmann condensation, a classic copper-catalyzed reaction, has been a cornerstone for forming C-N bonds, though it often requires high temperatures and stoichiometric amounts of copper. nih.gov More contemporary approaches utilize palladium or copper catalysts with various ligands to facilitate this coupling under milder conditions, a reaction broadly known as the Buchwald-Hartwig amination. nih.govorganic-chemistry.org This method offers a high degree of functional group tolerance. nih.gov
Reductive amination represents another robust and widely used strategy. organic-chemistry.org This one-pot reaction involves the condensation of thian-4-one with 3,5-dichloroaniline to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation. libretexts.org
Below is a table summarizing these conventional approaches:
| Method | Reactants | Key Reagents/Catalysts | General Conditions | Advantages | Disadvantages |
| Buchwald-Hartwig Amination | Thian-4-amine, 3,5-dichloroaryl halide | Palladium or Copper catalyst, Ligand, Base | Mild to moderate temperatures | High functional group tolerance, good yields | Cost of catalyst and ligand |
| Ullmann Condensation | Thian-4-amine, 3,5-dichloroaryl halide | Copper catalyst, Base | High temperatures | Well-established method | Harsh conditions, often requires stoichiometric copper |
| Reductive Amination | Thian-4-one, 3,5-dichloroaniline | Reducing agent (e.g., NaBH₄, NaBH(OAc)₃), Acid catalyst (optional) | One-pot, mild conditions | Operational simplicity, readily available starting materials | Potential for side reactions |
Exploration of Novel and Green Synthetic Pathways for this compound Analogues
In recent years, the focus of synthetic chemistry has shifted towards the development of more sustainable and efficient methodologies. This is reflected in the exploration of novel pathways for the synthesis of this compound analogues.
Modern catalytic methods offer significant advantages in terms of efficiency, selectivity, and environmental impact. For the synthesis of thian-4-amine scaffolds, various catalyst-mediated reactions have been explored. These include transition-metal-catalyzed cyclization reactions to form the thiopyran ring. For instance, rhodium-catalyzed reactions have been shown to be effective in various amination processes. organic-chemistry.orgacs.org
The development of novel catalysts is a key area of research. For example, thiamine hydrochloride has been investigated as an efficient organo-catalyst for certain multi-component reactions leading to heterocyclic structures. researchgate.netscite.ai While not directly applied to thian-4-amine, these studies highlight the potential for using green and readily available catalysts.
Flow chemistry has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients and other fine chemicals. nih.govflinders.edu.aumdpi.com This technology offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and often higher yields. tcichemicals.comnih.gov The synthesis of this compound and its analogues is well-suited for adaptation to a continuous flow process. A multi-step synthesis can be designed where intermediates are generated and consumed in a continuous stream, minimizing the need for isolation and purification. flinders.edu.au For example, a flow reactor could be set up to perform a reductive amination, where solutions of the thian-4-one and 3,5-dichloroaniline are mixed and passed through a heated zone, followed by introduction of a reducing agent. nih.gov The use of immobilized catalysts or reagents in packed-bed reactors further enhances the sustainability of the process by allowing for easy separation and reuse of the catalyst. nih.gov
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Scale | Limited by vessel size | Scalable by extending run time |
| Heat Transfer | Often inefficient, leading to hotspots | Highly efficient due to high surface-area-to-volume ratio |
| Safety | Handling of large quantities of hazardous materials | Smaller reaction volumes at any given time, better containment |
| Process Control | Difficult to precisely control temperature and mixing | Precise control over reaction parameters |
| Reproducibility | Can be variable | Generally high |
The principles of green chemistry are increasingly being applied to the synthesis of amine derivatives. This includes the use of more environmentally benign solvents, the development of one-pot reactions to reduce waste, and the use of non-toxic reagents. nih.govmdpi.com For the synthesis of thian-4-amine derivatives, this could involve exploring water as a reaction solvent for N-arylation reactions, which has been shown to be feasible for certain copper-catalyzed systems. organic-chemistry.org
The development of sustainable reagents is also a key aspect. For example, the use of polyphosphate ester (PPE) as a cyclodehydration agent in the synthesis of related heterocyclic amines has been reported as a greener alternative to toxic reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). nih.govmdpi.com Such strategies aim to minimize the environmental footprint of the synthetic process.
Stereochemical Control and Diastereoselectivity in the Synthesis of this compound
While this compound itself is achiral, the introduction of substituents on the thian ring can lead to the formation of stereoisomers. In such cases, controlling the stereochemical outcome of the synthesis is crucial. The thian ring can adopt a chair-like conformation, and substituents can be in either axial or equatorial positions.
The stereochemistry of the final product can be influenced by the choice of synthetic route and reaction conditions. For example, in the reduction of a substituted thian-4-one, the choice of reducing agent can influence the diastereoselectivity of the resulting alcohol, which can then be converted to the amine. Bulky reducing agents will preferentially attack from the less hindered face of the ketone, leading to a specific stereoisomer.
For the synthesis of chiral thian-4-amine derivatives, asymmetric synthesis methods are employed. This can involve the use of chiral catalysts, chiral auxiliaries, or starting from a chiral precursor. For instance, a highly stereocontrolled one-step synthesis of anti-β-amino alcohols has been reported using organoboronic acids, amines, and α-hydroxy aldehydes, showcasing the potential for high stereochemical control in related systems. acs.org While specific studies on the stereoselective synthesis of this compound analogues are not abundant in the provided search results, the principles of stereocontrolled synthesis are well-established and applicable to this class of compounds.
Scale-Up Considerations and Process Optimization for this compound Synthesis
The successful transition of a synthetic route for a chemical compound from the laboratory bench to large-scale industrial production is a complex undertaking that requires careful consideration of numerous factors beyond simple reaction yield. For the synthesis of this compound, a key intermediate in various chemical and pharmaceutical applications, process optimization and scale-up are critical to ensure a safe, efficient, cost-effective, and reproducible manufacturing process. The primary synthetic methodologies for this compound, reductive amination and Buchwald-Hartwig amination, each present unique challenges and opportunities for optimization when moving to kilogram or ton-scale production.
Reductive Amination Route: Scale-Up and Optimization
The reductive amination of thian-4-one with 3,5-dichloroaniline is a direct and atom-economical approach to this compound. This one-pot reaction typically involves the formation of an intermediate imine, which is then reduced in situ to the desired amine product.
Key Scale-Up Challenges:
Exothermicity: The reduction of the imine intermediate is often highly exothermic. Without proper thermal management, this can lead to a runaway reaction, posing significant safety risks and potentially leading to the formation of impurities.
Imine Formation Equilibrium: The initial reaction between the ketone and the amine to form the imine is a reversible equilibrium. The removal of water, a byproduct of this step, is often necessary to drive the reaction towards the imine, which can be challenging on a large scale.
Reagent Stoichiometry and Addition: Precise control over the stoichiometry of the reducing agent is crucial. An excess can lead to over-reduction of the starting materials or product, while an insufficient amount will result in incomplete conversion. The rate of addition of the reducing agent also needs to be carefully controlled to manage the reaction exotherm.
Work-up and Purification: The quenching of the reaction and subsequent isolation of the product can be complicated by the presence of unreacted starting materials, byproducts, and salts from the reducing agent.
Process Optimization Strategies:
The optimization of the reductive amination process focuses on maximizing yield and purity while ensuring operational safety and minimizing cost.
Reducing Agent Selection: The choice of reducing agent is a critical parameter. While sodium borohydride is a cost-effective option, milder and more selective reagents like sodium triacetoxyborohydride (STAB) are often preferred as they can be used in a one-pot procedure without the need for strict pH control and are generally safer to handle on a large scale. Catalytic hydrogenation offers a greener alternative by avoiding stoichiometric metal hydride waste, though it requires specialized high-pressure equipment.
Table 1: Illustrative Effect of Reducing Agent on Reductive Amination
| Reducing Agent | Reaction Time (h) | Yield (%) | Purity (%) | Key Considerations |
|---|---|---|---|---|
| Sodium Borohydride | 12 | 85 | 92 | Requires pH control; potential for side reactions. |
| Sodium Triacetoxyborohydride | 8 | 92 | 98 | Milder conditions; higher cost. |
| Catalytic Hydrogenation (H₂/Pd/C) | 24 | 95 | 99 | High initial investment; green process. |
Solvent Selection: The solvent plays a crucial role in solubilizing the reactants, influencing the reaction rate, and aiding in heat transfer. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common choices, but on a larger scale, less hazardous and more environmentally friendly solvents like 2-methyltetrahydrofuran (2-MeTHF) or isopropyl acetate (IPAc) are preferred.
Table 2: Illustrative Effect of Solvent on Reductive Amination
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Dichloromethane (DCM) | 25 | 10 | 90 | 97 |
| 1,2-Dichloroethane (DCE) | 50 | 6 | 91 | 96 |
| 2-Methyltetrahydrofuran (2-MeTHF) | 50 | 8 | 88 | 95 |
| Isopropyl Acetate (IPAc) | 60 | 12 | 85 | 94 |
pH Control: The formation of the imine intermediate is pH-dependent. Mildly acidic conditions (pH 4-6) are generally optimal to facilitate both the protonation of the carbonyl group and the nucleophilic attack by the amine. Acetic acid is a commonly used catalyst for this purpose.
Table 3: Illustrative Effect of pH on Imine Formation and Yield
| pH | Imine Formation Rate | Overall Yield (%) |
|---|---|---|
| 2-3 | Slow | 65 |
| 4-6 | Fast | 92 |
| 7-8 | Very Slow | 75 |
Buchwald-Hartwig Amination Route: Scale-Up and Optimization
An alternative and highly versatile method for the synthesis of this compound is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction involves the formation of a carbon-nitrogen bond between an aryl halide (e.g., 1-bromo-3,5-dichlorobenzene or 1,3,5-trichlorobenzene) and an amine (thian-4-amine). This method is particularly useful for constructing N-aryl bonds that are difficult to form via other methods.
Key Scale-Up Challenges:
Ligand Selection and Stability: The choice of phosphine ligand is critical for the success of the reaction. These ligands can be air-sensitive and thermally unstable, requiring careful handling under inert conditions, which adds complexity to large-scale operations.
Base Selection and Heterogeneity: Strong, non-nucleophilic bases such as sodium tert-butoxide or cesium carbonate are typically used. These are often solids, which can lead to heterogeneous reaction mixtures, posing challenges for stirring and heat transfer in large reactors.
Product Purification: The removal of the catalyst, ligand, and inorganic salts from the product requires robust purification methods such as crystallization or column chromatography, which can be resource-intensive on a large scale.
Process Optimization Strategies:
Optimization of the Buchwald-Hartwig amination aims to reduce catalyst loading, improve reaction efficiency, and simplify the purification process.
Catalyst and Ligand Selection: The development of highly active catalysts allows for lower catalyst loadings, reducing costs and the burden of palladium removal. Modern, sterically hindered biarylphosphine ligands such as XPhos or BrettPhos have shown high efficacy in these couplings. The use of pre-formed palladium catalysts can also improve reproducibility.
Table 4: Illustrative Effect of Ligand on Buchwald-Hartwig Amination
| Ligand | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| BINAP | 2.0 | 24 | 75 | 90 |
| XPhos | 0.5 | 8 | 94 | 98 |
| BrettPhos | 0.5 | 6 | 96 | 99 |
Base Selection: The choice of base can significantly impact the reaction rate and the formation of byproducts. While sodium tert-butoxide is highly effective, weaker bases like potassium phosphate may be sufficient with more active catalyst systems and can be easier to handle.
Table 5: Illustrative Effect of Base on Buchwald-Hartwig Amination
| Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Sodium tert-butoxide | 100 | 6 | 96 |
| Cesium carbonate | 110 | 12 | 90 |
| Potassium phosphate | 110 | 18 | 88 |
Solvent and Temperature Optimization: Solvents such as toluene, dioxane, and tetrahydrofuran (THF) are commonly used. The reaction temperature is a critical parameter that needs to be optimized to ensure a reasonable reaction rate without causing degradation of the catalyst or product.
Molecular Structure and Conformational Analysis
Advanced Spectroscopic Methodologies for Structural Elucidation of N-(3,5-dichlorophenyl)thian-4-amine and Related Compounds
The structural characterization of this compound and its analogs relies on a suite of advanced spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental in determining the connectivity and chemical environment of atoms within the molecule.
In related heterocyclic systems, such as 4-thiaproline and its S-oxides, NMR spectroscopy has been pivotal in analyzing ring pucker and peptide bond conformations. nih.gov These studies provide a framework for understanding the conformational dynamics of the thian-4-amine ring in this compound. The chemical shifts and coupling constants observed in NMR spectra offer insights into the spatial arrangement of the atoms, which is crucial for a complete structural elucidation.
X-ray Crystallography Studies of this compound and its Analogs
X-ray crystallography provides definitive evidence of the three-dimensional structure of molecules in the solid state. For analogs like 4-amino-3,5-dichloropyridine, single-crystal X-ray diffraction has been employed to determine the precise molecular geometry and investigate intermolecular interactions. nih.gov In the crystal structure of 4-amino-3,5-dichloropyridine, molecules are assembled through strong N—H⋯N hydrogen bonds, forming supramolecular chains. nih.gov These chains are further interconnected by offset π–π stacking and halogen–π interactions. nih.gov
Conformational Landscape Analysis of the Thian-4-amine Ring System via Computational Methods
Computational chemistry offers powerful tools to explore the conformational landscape of flexible molecules like this compound. Methods such as Density Functional Theory (DFT) are used to calculate the energies of different conformations and identify the most stable arrangements. For the related thiazolidine (B150603) ring system in 4-thiaproline, hybrid density functional theory has been used to analyze the ring pucker. nih.gov
These computational analyses indicate that the conformational preferences in such ring systems have a quantum mechanical origin, governed by effects like the gauche effect. nih.gov The development of algorithms like CONAN (CONformational ANalysis by intersection) allows for the rapid and robust exploration of the low-energy conformational space of small molecules, which is essential for understanding their chemical behavior. nih.gov Such computational approaches can predict the likely conformations of the thian-4-amine ring, which typically exists in a chair conformation with the substituent in either an axial or equatorial position.
Chirality and Stereoisomeric Investigations of this compound Derivatives
The potential for chirality and the existence of stereoisomers are important aspects of the chemistry of this compound derivatives. While this compound itself is achiral, the introduction of substituents on the thian ring can create chiral centers. The study of chiral γ-lactam scaffolds, which are prevalent in biologically active molecules, highlights the importance of controlling stereochemistry in cyclic amine derivatives. acs.org
The synthesis of enantiomerically pure compounds often requires stereoselective methods. For instance, derivatives of N-(3,5-dinitrobenzoyl)leucine have been developed as chiral selectors for enantiomer discrimination using mass spectrometry. nih.gov This demonstrates the importance of understanding and controlling stereochemistry in related chemical systems. Investigations into the synthesis of chiral γ-lactams through enantioselective cascade carboamidation of dienes further underscore the advanced strategies employed to access stereochemically defined amine derivatives. acs.org
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure for N-(3,5-dichlorophenyl)thian-4-amine
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. While specific studies on this compound are not prevalent in the literature, the methodologies are well-established. Such calculations for this compound would involve solving the Schrödinger equation, typically using approximations, to determine its electronic structure and associated properties.
Density Functional Theory (DFT) Applications in Predicting Molecular Properties and Reactivity
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular properties and reactivity of organic compounds. mdpi.com For a molecule like this compound, DFT calculations can optimize the molecular geometry, providing accurate bond lengths and angles that can be compared with experimental data, such as that from X-ray crystallography. researchgate.net
DFT is also employed to calculate a variety of chemical descriptors that quantify reactivity. mdpi.com These "global reactivity parameters" are derived from the energies of the frontier molecular orbitals and provide a quantitative measure of a molecule's stability and susceptibility to chemical reactions. A study on a similar dichlorophenyl-containing compound, 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, demonstrated the use of DFT with the B3LYP functional and a 6-311++G(d,p) basis set to calculate these parameters, which successfully predicted the compound's high reactivity. mdpi.comresearchgate.net
Table 1: Key Global Reactivity Parameters from DFT
| Parameter | Symbol | Formula | Significance |
| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. mdpi.com |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. |
| Chemical Potential | µ | (EHOMO + ELUMO)/2 | Represents the escaping tendency of electrons from an equilibrium system. |
| Electronegativity | χ | -µ | Measures the power of an atom or group to attract electrons. |
| Global Softness | S | 1/(2η) | The inverse of hardness; indicates a higher propensity for chemical reactions. |
| Electrophilicity Index | ω | µ²/ (2η) | Measures the propensity of a species to accept electrons. |
| Max. Charge Transfer | ΔNmax | -µ/η | Indicates the maximum number of electrons a molecule can accept. |
Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analysis
Frontier Molecular Orbital (FMO) theory is a critical component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.com For a related dichlorophenyl derivative, FMO analysis revealed that the HOMO and LUMO were primarily located on the chromene portion of the molecule, indicating that this region is the most probable site for intramolecular charge transfer. mdpi.com
The Molecular Electrostatic Potential (MEP) map is another vital tool that visualizes the charge distribution around a molecule. mdpi.com It helps in predicting the sites for electrophilic and nucleophilic attack and understanding intermolecular interactions. mdpi.com The MEP map uses a color scale to denote different potential values: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate or near-zero potential. mdpi.com For the aforementioned benzo[f]chromene analog, MEP analysis identified the electronegative regions, providing insights into how the molecule might interact with biological receptors. mdpi.com
Molecular Docking and Ligand-Protein Interaction Predictions for this compound and its Analogs
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug candidate to its biological target.
For this compound and its analogs, docking studies would be essential to hypothesize their mechanism of action. For instance, a study on arylpiperazine derivatives identified potential antagonists for the androgen receptor through docking. nih.gov Similarly, docking of a 4-(2,3-dichlorophenyl)piperazine-based metal complex revealed its potential as a telomerase inhibitor, which was later confirmed by in vitro assays. nih.gov
An analog, N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, has been identified as a disruptor of mycobacterial energetics, suggesting that proteins within these pathways in Mycobacterium tuberculosis could be potential docking targets. researchgate.net Docking simulations would elucidate the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. d-nb.info
Table 2: Potential Intermolecular Interactions in Ligand-Protein Binding
| Interaction Type | Description | Potential Groups on this compound |
| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (donor) and another nearby electronegative atom (acceptor). | The secondary amine (-NH-) group can act as both a hydrogen bond donor and acceptor. |
| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | The 3,5-dichlorophenyl ring provides a significant nonpolar surface for hydrophobic interactions. |
| Halogen Bond | A non-covalent interaction where a halogen atom acts as an electrophilic species (donor) interacting with a nucleophilic site (acceptor). | The two chlorine atoms on the phenyl ring can participate in halogen bonding. |
| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | The entire molecular surface contributes to these general attractive forces. |
Molecular Dynamics Simulations for Conformational Sampling and Binding Site Dynamics of this compound
Molecular Dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time. In the context of drug design, MD simulations are often used to refine the results of molecular docking. While docking provides a static snapshot of the binding pose, MD simulations introduce flexibility and the effects of solvent, offering a more dynamic and realistic view of the ligand-protein interaction. nih.gov
An MD simulation of a complex between this compound and a target protein would reveal the stability of the binding pose. By tracking parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, researchers can assess whether the ligand remains stably bound in the active site or if it drifts away. Furthermore, simulations provide insights into the conformational changes in both the ligand and the protein upon binding and can highlight the most persistent and crucial intermolecular interactions over the simulation period. nih.gov
Prediction of Reactivity and Mechanistic Pathways using Theoretical Approaches
Theoretical approaches, particularly DFT, are powerful for predicting chemical reactivity and elucidating potential mechanistic pathways. By analyzing the electronic properties calculated through quantum mechanics, one can identify the most probable sites for a chemical reaction to occur. mdpi.com
The FMO and MEP analyses described earlier are central to this process. The distribution of the HOMO and LUMO indicates the regions of a molecule that are most likely to act as a nucleophile or electrophile, respectively. For this compound, the nitrogen of the amine group and the sulfur atom in the thian ring would likely be identified as nucleophilic centers, while the electron-deficient regions of the dichlorophenyl ring could be susceptible to nucleophilic attack. The MEP map provides a visual confirmation of these reactive sites. mdpi.com
In a study of the reaction between 4,5-Dichlorophthalic Anhydride and various amines, DFT calculations were used to support the proposed structures of the products, confirming the mechanistic pathway of the synthesis. mdpi.com Similarly, theoretical calculations for this compound could be used to predict the products of its reactions or to understand its metabolic fate by identifying the atoms most susceptible to enzymatic modification.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. nih.gov A QSAR model can be used to predict the activity of newly designed compounds before they are synthesized, saving time and resources. nih.gov
For analogs of this compound, a QSAR study would involve several key steps. First, a dataset of structurally similar compounds with measured biological activity would be compiled. For each compound, a set of molecular descriptors (numerical values that encode structural, physical, or chemical features) would be calculated. Then, statistical methods, such as multiple linear regression, are used to build a model that correlates the descriptors with the observed activity. nih.gov
A preliminary structure-activity relationship analysis has been reported for the analog N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, which serves as a starting point for a more extensive QSAR study. researchgate.net Such models can provide valuable insights into which structural features, such as the substitution pattern on the phenyl ring or the nature of the heterocyclic core, are most important for the desired biological effect.
Table 3: Typical Steps in a QSAR Modeling Study
| Step | Description | Example |
| 1. Data Set Selection | Compile a series of structurally related compounds with experimentally determined biological activity (e.g., IC₅₀ values). | A series of N-aryl thian-4-amine analogs with varying substituents on the aryl ring. |
| 2. Molecular Descriptor Calculation | For each molecule, calculate a wide range of descriptors representing different aspects of the structure (e.g., topological, electronic, steric). | Descriptors could include molecular weight, logP, HOMO/LUMO energies, and dipole moment. |
| 3. Model Building | Use statistical methods (e.g., Multiple Linear Regression, Partial Least Squares) to create a mathematical equation linking a subset of descriptors to activity. | Activity = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ... |
| 4. Model Validation | Assess the statistical significance and predictive power of the model using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in model building). | Key metrics include the correlation coefficient (R²) and the cross-validated correlation coefficient (q²). nih.gov |
| 5. Interpretation & Prediction | Analyze the model to understand which descriptors (and thus which structural features) are most influential on activity. Use the model to predict the activity of new, unsynthesized compounds. | If a descriptor for hydrophobicity is positively correlated with activity, it suggests that more hydrophobic analogs may be more potent. |
Structure Activity Relationship Sar and Structural Modification Studies
Design Principles for N-(3,5-dichlorophenyl)thian-4-amine Analogs based on Structural Features
The design of analogs of this compound is guided by the distinct roles of its three primary structural components: the 3,5-dichlorophenyl ring, the secondary amine linker, and the saturated thian (tetrahydrothiopyran) ring.
The 3,5-Dichlorophenyl Group: This moiety is a critical feature. The dichlorination pattern serves multiple purposes. The chlorine atoms create specific hydrophobic and halogen-bonding interactions within a target's binding pocket. nih.gov The meta-substitution pattern positions these chlorine atoms to interact with specific sub-pockets, while the phenyl ring itself can engage in π-π stacking or hydrophobic interactions. nih.gov Design principles often focus on maintaining or mimicking these interactions. Modifications might involve shifting the chlorine positions or replacing them with other halogens (e.g., fluorine, bromine) to fine-tune electronic and steric properties.
The Secondary Amine Linker: The amine group is a key interaction point, typically acting as a hydrogen bond donor. nih.gov Its basicity and the geometry it imparts are crucial. Design strategies often involve maintaining this hydrogen-bonding capability or replacing the amine with a group that preserves this function while altering other properties like metabolic stability.
The Thian Scaffold: The non-aromatic, saturated thian ring provides a three-dimensional structure that orients the other two components in a specific spatial arrangement. Unlike a flat phenyl ring, the thian ring adopts a chair conformation, which positions the amine substituent in either an axial or equatorial position, profoundly influencing how the molecule fits into a binding site. The sulfur atom in the ring can also participate in specific interactions and influences the ring's conformation. Analog design often explores replacing the thian ring with other saturated heterocycles to explore different conformational possibilities. tcichemicals.com
Systematic Derivatization Strategies for the this compound Scaffold
Systematic derivatization involves modifying specific points on the scaffold to build a library of analogs for SAR studies. Key strategies target the amine, the phenyl ring, and the thian ring.
N-Substitution: The secondary amine is a primary site for derivatization. Acylation or alkylation can introduce a variety of functional groups. This strategy is used to probe for additional binding interactions in the vicinity of the amine's hydrogen bond donor site.
Aromatic Ring Substitution: The two unsubstituted positions on the dichlorophenyl ring can be targeted for the introduction of small electron-donating or electron-withdrawing groups. This allows for the fine-tuning of the electronic character of the ring and can introduce new points of interaction.
Thian Ring Modification: The thian ring itself can be modified. Oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone introduces polar groups that can act as hydrogen bond acceptors and significantly alter the compound's solubility and electronic properties. nih.govnih.gov Additionally, substituents can be introduced at other positions on the thian ring to probe for steric tolerance in the binding site.
Table 1: Derivatization Strategies for the this compound Scaffold
| Modification Site | Chemical Strategy | Potential New Functional Groups | Purpose |
|---|---|---|---|
| Secondary Amine | Acylation, Alkylation, Sulfonylation | Amides, Tertiary Amines, Sulfonamides | Probe for new binding interactions, alter basicity and H-bonding. |
| Phenyl Ring | Electrophilic Aromatic Substitution | Nitro, Halogen, Alkyl groups | Modulate electronic properties and explore additional hydrophobic pockets. |
| Thian Ring (Sulfur) | Oxidation | Sulfoxide (S=O), Sulfone (O=S=O) | Increase polarity, introduce hydrogen bond acceptor capabilities. nih.gov |
| Thian Ring (Carbon) | Functionalization | Alkyl, Hydroxyl groups | Probe steric limits of the binding pocket, add new interaction points. |
Impact of Substituent Effects on Molecular Interactions and Biological Activity
The introduction of different substituents to the this compound scaffold can profoundly impact its physicochemical properties and, consequently, its molecular interactions, exclusive of specific biological outcomes.
The electronic nature of substituents on the phenyl ring alters the electron density of the aromatic system. Electron-withdrawing groups, like a nitro group, or additional halogens can enhance halogen bonding or other electrostatic interactions. Conversely, electron-donating groups, such as a methyl group, can influence the ring's ability to participate in π-cation interactions.
Steric effects are also critical. The size and shape of a substituent determine how well the molecule can fit into a constrained binding site. Bulky substituents can create steric hindrance, which may be detrimental, or they can promote a specific conformation that is more favorable for binding.
Bioisosteric Replacements within the this compound Scaffold
Bioisosterism is a strategy used to replace one functional group with another while retaining the intended biological activity, often to improve physicochemical or pharmacokinetic properties. tcichemicals.com This approach can be applied to all three components of the this compound molecule.
Phenyl Ring Bioisosteres: The 3,5-dichlorophenyl ring can be replaced by other aromatic systems. A common replacement is a pyridine (B92270) ring (e.g., 3,5-dichloropyridine), which introduces a nitrogen atom that can act as a hydrogen bond acceptor while maintaining a similar size and electronic profile. nih.govtcichemicals.com Other heterocyclic rings like pyrimidine (B1678525) or even non-aromatic bicyclic structures like bicyclo[1.1.1]pentane can serve as bioisosteres for a para-substituted benzene (B151609) ring, aiming to improve properties like solubility and metabolic stability by increasing the fraction of sp³-hybridized carbons (Fsp³). tcichemicals.com
Amine Bioisosteres: The secondary amine linker is crucial for hydrogen bonding but can be a site of metabolic liability. It can be replaced with bioisosteres like an amide, an ester, or a reverse amide to maintain key interactions while altering metabolic stability. nih.gov Heterocycles such as 1,2,3-triazoles or oxadiazoles (B1248032) are also frequently used as stable linkers that can mimic the geometry and hydrogen bonding patterns of an amide bond. nih.gov
Thian Ring Bioisosteres: The thian ring can be replaced by other six-membered saturated heterocycles. A piperidine (B6355638) ring would replace the sulfur with a nitrogen, introducing a potential hydrogen bond acceptor or a point for further substitution. A cyclohexane (B81311) ring would remove the heteroatom entirely, creating a purely hydrophobic scaffold. A morpholine (B109124) ring introduces an ether oxygen, which can also act as a hydrogen bond acceptor and improve solubility. tcichemicals.com
Table 2: Potential Bioisosteric Replacements for the this compound Scaffold
| Original Group | Potential Bioisostere(s) | Rationale |
|---|---|---|
| 3,5-Dichlorophenyl | 3,5-Dichloropyridinyl, Pyrimidinyl | Introduce H-bond acceptors, modify electronics. nih.gov |
| Bicyclo[1.1.1]pentane | Improve Fsp³ and physicochemical properties. tcichemicals.com | |
| Secondary Amine | Amide, Ester, 1,2,3-Triazole | Enhance metabolic stability, mimic H-bonding patterns. nih.gov |
| Thian Ring | Piperidine, Cyclohexane, Morpholine | Alter conformation, solubility, and potential H-bonding. tcichemicals.com |
Pharmacophore Modeling and Ligand-Based Design Approaches Applied to Thian-4-amine Derivatives
In the absence of a known target structure, ligand-based design methods are invaluable for guiding the optimization of lead compounds like this compound. nih.gov Pharmacophore modeling is a cornerstone of this approach. nih.govcore.ac.uk
A pharmacophore model is an abstract 3D representation of the essential chemical features required for biological activity. For thian-4-amine derivatives, a model would likely be generated based on a set of active and inactive analogs. nih.gov The key features would include:
Aromatic/Hydrophobic Feature: Corresponding to the dichlorophenyl ring.
Hydrogen Bond Donor: Representing the secondary amine.
Hydrophobic/Alicyclic Feature: Representing the thian ring.
Halogen Bonding Features: Two features representing the specific locations of the chlorine atoms.
This model serves as a 3D query to search virtual databases for new, structurally diverse compounds that fit the pharmacophore and are therefore likely to be active. nih.gov Furthermore, the model can be used to align a series of analogs in a 3D-QSAR (Quantitative Structure-Activity Relationship) study, which can generate a statistical model that predicts the activity of newly designed compounds before they are synthesized. core.ac.uk This predictive power helps prioritize which analogs to synthesize, saving time and resources in the drug discovery process. nih.gov The validation of such a model is crucial and is often performed using a test set of molecules with known activities to ensure the model has predictive power. nih.gov
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine |
| 4-amino-3,5-dichloropyridine |
| Sulfoxide |
| Sulfone |
| Thian |
| Tetrahydrothiopyran |
| Piperidine |
| Cyclohexane |
| Morpholine |
| Pyridine |
| Pyrimidine |
| Bicyclo[1.1.1]pentane |
| 1,2,3-triazole |
Mechanistic Investigations and Biological Target Identification
In Vitro Biological Screening Methodologies for N-(3,5-dichlorophenyl)thian-4-amine
Initial assessment of the biological profile of this compound relies on a variety of in vitro screening methods. These techniques provide a foundational understanding of the compound's interactions with biological systems at the molecular and cellular levels.
Enzyme assays are fundamental in determining if this compound can modulate the activity of specific enzymes. These assays typically measure the rate of an enzymatic reaction in the presence and absence of the compound. For instance, researchers might investigate its effect on kinases, proteases, or other enzyme classes known to be involved in significant cellular signaling pathways. The assays can be performed in various formats, including spectrophotometric, fluorometric, or luminescent readouts, depending on the enzyme and substrate being studied.
To determine if this compound interacts with specific cellular receptors, radioligand binding assays are often employed. In these experiments, a radiolabeled ligand known to bind to the receptor of interest competes with this compound. The degree to which the compound displaces the radioligand provides a measure of its binding affinity. Following binding studies, functional assays are conducted to ascertain whether the compound acts as an agonist, antagonist, or allosteric modulator of the receptor. These functional assays might measure downstream signaling events, such as changes in intracellular second messenger concentrations (e.g., cAMP or calcium) or receptor-mediated gene expression.
Cell-based assays offer a more physiologically relevant context to study the effects of this compound on cellular processes. These assays can monitor a wide range of cellular events, such as cell proliferation, apoptosis, or changes in the expression of specific proteins. High-content screening (HCS) platforms can be utilized to simultaneously assess multiple parameters in intact cells upon treatment with the compound. For example, immunofluorescence staining can be used to visualize changes in the subcellular localization of key signaling proteins or alterations in cytoskeletal organization, providing insights into the cellular pathways modulated by this compound.
Methodologies for the Exploration of Potential Molecular Targets of this compound
Identifying the direct molecular targets of this compound is a critical step in understanding its mechanism of action. Several advanced techniques can be employed for this purpose. Affinity chromatography, where the compound is immobilized on a solid support, can be used to capture its binding partners from cell lysates. The captured proteins are then identified using mass spectrometry. Another approach is the use of chemical proteomics, which may involve creating a tagged or photo-reactive version of the compound to covalently label its targets within a cellular context.
Elucidation of Cellular and Molecular Mechanisms of Action (excluding specific disease pathways)
Once potential targets are identified, further experiments are necessary to elucidate the precise cellular and molecular mechanisms through which this compound exerts its effects. This involves a detailed examination of the downstream consequences of target engagement. For example, if a specific kinase is identified as a target, subsequent studies would investigate the phosphorylation status of its known substrates. Techniques such as Western blotting, immunoprecipitation, and reporter gene assays are commonly used to map the signaling cascades affected by the compound. These studies aim to build a comprehensive picture of the molecular events that are initiated upon the interaction of this compound with its target.
Application of Proteomic and Metabolomic Approaches to Target Deconvolution for this compound
"Omics" technologies provide a global view of the cellular changes induced by this compound. Proteomic studies, often utilizing techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) coupled with mass spectrometry, can quantify changes in the expression levels of thousands of proteins following compound treatment. This can reveal entire pathways and protein networks that are perturbed. Similarly, metabolomics can identify and quantify changes in the cellular metabolome, providing insights into the metabolic pathways affected by the compound. Integrating these large-scale datasets can help to confirm identified targets and uncover novel mechanisms of action.
Advanced Characterization Techniques and Methodological Innovations
Hyphenated Techniques for Analytical Purity and Compound Characterization (e.g., LC-MS, GC-MS)
The determination of analytical purity and the structural confirmation of new chemical entities are fundamental steps in the drug discovery pipeline. Hyphenated analytical techniques, which couple a separation technique with a detection technique, are indispensable for this purpose. For N-(3,5-dichlorophenyl)thian-4-amine, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) represent the gold standard for characterization and purity assessment.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of non-volatile and thermally labile compounds like many aromatic amines. nih.gov In a typical application, a sample of this compound would be dissolved and injected into a high-performance liquid chromatography (HPLC) system. The compound would travel through a column, such as a C18 column, and separate from any impurities based on its physicochemical properties. The eluent from the HPLC then enters the mass spectrometer. nih.gov
The mass spectrometer ionizes the molecules—electrospray ionization (ESI) in positive mode is common for amines—and separates the resulting ions based on their mass-to-charge ratio (m/z). shimadzu.com This provides the molecular weight of the parent compound, confirming its identity. Furthermore, tandem mass spectrometry (MS/MS) can be employed, where the parent ion is fragmented to produce a characteristic pattern of daughter ions, offering unambiguous structural confirmation. researchgate.net This technique is highly sensitive, capable of detecting impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique, particularly for volatile and thermally stable compounds. While primary aromatic amines can sometimes require derivatization to improve their volatility and chromatographic behavior, GC-MS offers high chromatographic efficiency. nih.govresearchgate.netjfda-online.com In this method, the sample is vaporized and separated in a gaseous mobile phase. The separated components then enter the mass spectrometer for detection. The resulting mass spectrum provides a molecular fingerprint, which is highly specific and can be used for identification and quantification. capes.gov.br
The choice between LC-MS and GC-MS would depend on the specific physicochemical properties of this compound, such as its volatility and thermal stability. Both methods are crucial for establishing a purity profile and ensuring the identity and quality of the compound.
Table 1: Hypothetical Analytical Parameters for this compound
| Technique | Parameter | Expected Outcome/Value |
|---|---|---|
| LC-MS/MS | Column | Reversed-Phase C18 |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| Parent Ion (M+H)⁺ | m/z corresponding to C₁₀H₁₂Cl₂NS⁺ | |
| GC-MS | Column | DB-5 or similar non-polar column |
| Analysis Mode | Electron Impact (EI) | |
| Key Fragments | Characteristic fragments from dichlorophenyl and thian moieties |
Solid-State Characterization and Polymorphism Studies for this compound
The solid-state properties of an active pharmaceutical ingredient (API) profoundly influence its stability, solubility, and bioavailability. symbiosisonlinepublishing.compharmacores.com Therefore, comprehensive solid-state characterization is a critical aspect of drug development. For this compound, this involves identifying its crystalline form and investigating the potential for polymorphism.
Polymorphism is the ability of a compound to exist in two or more different crystalline forms, which have the same chemical composition but different arrangements of molecules in the crystal lattice. pharmacores.comjagiellonskiecentruminnowacji.pl These different forms, or polymorphs, can exhibit distinct physical properties, including melting point, dissolution rate, and stability. symbiosisonlinepublishing.commdpi.com The presence of an unintended or unstable polymorph can have significant consequences for the safety and efficacy of a drug product. pharmacores.com
Key techniques for solid-state characterization include:
X-ray Powder Diffraction (XRPD) : This is the primary technique used to identify crystalline phases. jagiellonskiecentruminnowacji.pl Each crystalline form produces a unique diffraction pattern, acting as a fingerprint for that polymorph.
Single-Crystal X-ray Diffraction : When a suitable single crystal can be grown, this technique provides the definitive three-dimensional structure of the molecule and its arrangement in the crystal lattice. acs.orgnih.gov This information is invaluable for understanding intermolecular interactions.
Differential Scanning Calorimetry (DSC) : DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. It is used to determine the melting point and enthalpy of fusion and to detect polymorphic transitions.
Thermogravimetric Analysis (TGA) : TGA measures changes in weight as a function of temperature, which is useful for identifying solvates or hydrates (pseudopolymorphs) by detecting weight loss upon heating.
Spectroscopic Techniques : Infrared (IR) and Raman spectroscopy can also distinguish between polymorphs, as different crystal lattices can lead to subtle shifts in vibrational frequencies.
A thorough polymorphism screen for this compound would involve crystallizing the compound from various solvents and under different conditions (e.g., temperature, cooling rate) to identify all accessible crystalline forms. pharmacores.comacs.org The goal is to identify the most thermodynamically stable form for development, as metastable forms can convert to a more stable form over time, potentially altering the drug's performance. symbiosisonlinepublishing.com While specific studies on this compound are not publicly available, the characterization of related dichlorophenyl structures often reveals complex hydrogen bonding and stacking interactions that can give rise to polymorphism. acs.orgacs.org
Table 2: Techniques for Solid-State Characterization
| Technique | Information Obtained | Relevance to this compound |
|---|---|---|
| X-ray Powder Diffraction (XRPD) | Crystalline phase identification (fingerprint) | Distinguishes between different polymorphs. |
| Single-Crystal X-ray Diffraction | Absolute molecular structure and packing | Provides definitive proof of a specific polymorphic form. |
| Differential Scanning Calorimetry (DSC) | Melting point, enthalpy of fusion, phase transitions | Assesses the thermodynamic stability of different forms. |
| Thermogravimetric Analysis (TGA) | Weight loss upon heating | Identifies solvates and hydrates. |
Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
For a lead compound like this compound, AI and ML can be applied in several ways:
Lead Optimization : Starting with the core structure of this compound, ML models can predict how modifications to the molecule would affect key properties. patsnap.comnih.gov By training on large databases of chemical structures and their associated biological activities and physicochemical properties, these models can suggest novel analogues with improved potency, selectivity, or ADME (absorption, distribution, metabolism, and excretion) profiles. nih.govannualreviews.org For instance, models could predict the metabolic stability of different derivatives or their potential for off-target effects. nih.gov
De Novo Drug Design : Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new molecules. patsnap.com These models can be conditioned to generate novel structures that are similar to this compound but are optimized for a specific set of desired properties, effectively exploring the vast chemical space around the initial lead compound. researchgate.net
Synthesis Prediction : AI tools can assist in planning the synthesis of novel analogues by predicting viable reaction pathways, potentially accelerating the design-make-test-analyze cycle.
Future Research Directions and Conceptual Applications
Development of Novel and Efficient Synthetic Methodologies for N-(3,5-dichlorophenyl)thian-4-amine Analogues
Future research should prioritize the development of innovative and efficient synthetic routes to access a diverse library of this compound analogues. Current synthetic approaches can be expanded using modern organic chemistry techniques to improve yield, reduce step count, and introduce a wider range of functional groups.
One promising direction is the use of one-pot synthesis methods, which have been successfully applied to other amine derivatives, to streamline the production of analogues. dntb.gov.uaresearchgate.netnih.govmdpi.com For instance, a one-pot reaction between a thiosemicarbazide and a carboxylic acid in the presence of a non-toxic additive like polyphosphate ester (PPE) could be adapted for synthesizing related heterocyclic amine scaffolds. dntb.gov.uaresearchgate.netnih.govmdpi.com Additionally, exploring novel catalytic systems, such as copper-catalyzed desulfurization in the synthesis of 2-aminothiazoles, could provide inspiration for new routes to thiane-based structures. researchgate.net
Furthermore, the development of modular synthetic strategies would be highly beneficial. This could involve preparing a key intermediate, such as a protected 4-aminothiane, which can then be coupled with a variety of substituted dichlorophenyl boronic acids or halides through transition-metal-catalyzed cross-coupling reactions. This approach would facilitate the rapid generation of a library of analogues with diverse substitution patterns on the aromatic ring, which is crucial for extensive structure-activity relationship studies. Methodologies developed for the synthesis of other substituted triazines and pyridines could serve as a blueprint for these diversification efforts. beilstein-journals.orgnih.gov
Table 1: Conceptual Synthetic Strategies for Analogue Generation
| Strategy | Description | Potential Advantages | Inspired By |
| One-Pot Reactions | Combining multiple reaction steps into a single procedure without isolating intermediates. | Increased efficiency, reduced waste, lower cost. | Synthesis of 1,3,4-thiadiazole-2-amine derivatives. dntb.gov.uaresearchgate.netnih.govmdpi.com |
| Modular Synthesis via Cross-Coupling | Preparation of key building blocks (e.g., 4-aminothiane and substituted phenyls) followed by late-stage coupling. | High diversity of final products, rapid library generation. | General principles of medicinal chemistry synthesis. |
| Flow Chemistry | Performing reactions in a continuous flowing stream rather than in a batch-wise fashion. | Improved reaction control, enhanced safety, scalability. | Modern trends in process chemistry. |
| Photoredox Catalysis | Using light to initiate catalytic cycles for bond formation under mild conditions. | Access to novel reactivity, mild reaction conditions. | Advances in synthetic organic chemistry. |
Expansion of Structure-Activity Relationship Studies to Broader Chemical Space
A critical future direction is the systematic expansion of structure-activity relationship (SAR) studies to explore a wider chemical space around the this compound scaffold. oncodesign-services.comcollaborativedrug.comijpcat.com SAR analysis is a fundamental component of drug discovery that clarifies how structural modifications to a molecule influence its biological activity, guiding the optimization of lead compounds. oncodesign-services.com
Future SAR studies should focus on three primary areas of the molecule:
The Dichlorophenyl Ring: The position and nature of the halogen substituents could be varied. Analogues with different halogen patterns (e.g., 2,4-dichloro, 3,4-dichloro) or other electron-withdrawing groups (e.g., trifluoromethyl) should be synthesized and evaluated. researchgate.netdergipark.org.tr The introduction of small electron-donating groups, such as methoxy substituents, has been shown to be beneficial for the activity of other substituted phenyl compounds and warrants investigation. nih.gov
The Thiane Ring: Modifications to the sulfur-containing ring could include oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone, which would significantly alter the polarity and hydrogen-bonding capacity of the molecule. Additionally, the synthesis of analogues with different ring sizes (e.g., thiepane or thiolane) could be explored to understand the impact of ring conformation on biological activity.
The Amine Linker: The secondary amine provides a key site for modification. N-alkylation with various small alkyl or functionalized chains could probe steric and electronic requirements. Furthermore, converting the amine to an amide, urea, or sulfonamide could introduce new interaction points and alter the physicochemical properties of the compounds. nih.gov
Table 2: Proposed Analogue Modifications for SAR Expansion
| Molecular Region | Proposed Modification | Rationale |
| Aromatic Ring | - Vary halogen substitution pattern (e.g., 2,4-diCl, 3,4-diCl) researchgate.netdergipark.org.tr - Introduce alternative electron-withdrawing groups (e.g., -CF₃) - Introduce electron-donating groups (e.g., -OCH₃) nih.gov | To probe the electronic and steric requirements for target interaction and optimize binding. |
| Thiane Ring | - Oxidation of sulfur (sulfoxide, sulfone) - Ring size variation (thiolane, thiepane) - Introduction of substituents on the ring | To modulate polarity, solubility, and conformational flexibility. |
| Amine Linker | - N-alkylation - Conversion to amide, urea, sulfonamide nih.gov | To explore additional binding interactions and modify physicochemical properties. |
Integration of Advanced Computational Techniques for Predictive Modeling
The integration of advanced computational techniques is essential to accelerate the discovery process and provide deeper insights into the mechanisms of action. ijpcat.com Computational methods can be used to build predictive models of biological activity, prioritize the synthesis of new compounds, and understand ligand-target interactions at a molecular level. oncodesign-services.com
A key area for future work is the development of Quantitative Structure-Activity Relationship (QSAR) models. By correlating the structural features of a series of this compound analogues with their experimentally determined biological activity, a predictive model can be constructed. nih.gov Such models can help in designing new amines with potentially higher activity. nih.gov
Molecular docking studies represent another powerful computational tool. researchgate.net If a biological target is identified, docking can be used to predict the binding conformation of this compound and its analogues within the target's active site. This information can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for activity and can guide the rational design of more potent compounds.
Furthermore, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-target complex over time, providing a more accurate assessment of binding stability and the energetic contributions of different interactions. researchgate.net These computational approaches, when used in concert with experimental synthesis and testing, can significantly de-risk and accelerate the progression of a research program. oncodesign-services.com
Exploration of New Biological Modalities and Therapeutic Concepts (without specific clinical applications)
The structural features of this compound suggest that it and its analogues could interact with a variety of biological targets. Dichlorophenyl moieties are present in compounds with a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. nih.govresearchgate.netnih.gov Therefore, a broad-based screening approach is a logical future step to uncover novel biological functions.
Future research could conceptually explore the potential of this compound class in several areas. For example, many heterocyclic amine derivatives have shown promise as enzyme inhibitors. dntb.gov.ua Screening a library of this compound analogues against panels of kinases, proteases, or metabolic enzymes could reveal novel inhibitory activities. The 3,5-dichlorophenyl substitution is of interest, as related dichlorophenyl structures have been investigated for activities such as disrupting mycobacterial energetics. researchgate.net
Another conceptual avenue is the investigation of these compounds as modulators of protein-protein interactions or ion channels. The rigid, three-dimensional structure imparted by the thiane ring combined with the substituted aromatic group could be well-suited for binding to complex interfaces or receptor pockets. For instance, various chlorophenyl-containing molecules have been shown to modulate the function of receptors like muscarinic acetylcholine receptors and 5-hydroxytryptamine (5-HT) receptors. nih.gov The exploration of such targets could open up new, non-traditional therapeutic concepts for this chemical scaffold.
Conceptual Framework for Further Pre-clinical Investigations of this compound
A structured, multi-stage conceptual framework is proposed for the future pre-clinical investigation of the this compound chemical class. This framework would systematically build upon the research directions outlined above to identify and characterize promising lead compounds.
The initial phase would involve the synthesis of a focused library of analogues based on the SAR expansion plan (Section 8.2), utilizing efficient synthetic methodologies (Section 8.1). This library would be designed with the aid of computational modeling (Section 8.3) to maximize structural diversity and the probability of identifying active compounds.
In the second phase, this library would undergo broad, high-throughput screening against a diverse panel of biological targets, including enzymes and cell-based assays, to identify initial "hits" (Section 8.4). Hits would be validated and prioritized based on their potency and selectivity.
The third phase would involve iterative lead optimization. For the most promising hits, further rounds of synthesis and computational modeling would be conducted to refine the SAR and improve key properties such as potency and metabolic stability. This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery. oncodesign-services.com
Finally, selected lead compounds would undergo more in-depth biological characterization. This would involve detailed mechanistic studies to confirm their mode of action and evaluation in more complex biological systems, such as cell culture models of disease. This systematic progression from initial scaffold to a well-characterized lead compound provides a robust conceptual pathway for realizing the potential of the this compound class.
Table 3: Framework for Conceptual Pre-clinical Investigation
| Phase | Objective | Key Activities |
| Phase 1: Library Generation | Synthesize a diverse library of analogues. | - Develop efficient synthetic routes. - Generate analogues based on SAR hypotheses (aromatic ring, thiane ring, linker modifications). - Utilize computational design to guide synthesis. |
| Phase 2: Hit Identification | Identify initial active compounds through broad screening. | - High-throughput screening against diverse biological targets (e.g., enzyme panels, receptor binding assays). - Cell-based functional assays. - Confirmation and validation of initial hits. |
| Phase 3: Lead Optimization | Improve the properties of hit compounds. | - Iterative cycles of chemical synthesis and biological testing. - Refine SAR based on experimental data. - Use computational modeling to guide design. - Initial assessment of physicochemical properties. |
| Phase 4: In-Depth Characterization | Understand the mechanism of action and biological effects of lead compounds. | - Detailed mechanistic studies (e.g., enzyme kinetics, target engagement assays). - Evaluation in relevant cell-based models. |
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for N-(3,5-dichlorophenyl)thian-4-amine in academic research?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between 3,5-dichloroaniline and thian-4-amine precursors. For analogous compounds, dehydrosulfurization methods using iodine (I₂) and triethylamine (Et₃N) under reflux in anhydrous solvents (e.g., dichloromethane) are effective for forming amine linkages . Reaction optimization includes temperature control (60–80°C) and stoichiometric balancing to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yields (>70%) .
Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?
- Methodological Answer :
- X-ray crystallography : Resolve crystal structure to confirm bond angles, torsion angles, and intermolecular interactions (e.g., N–H···N hydrogen bonds) .
- Spectroscopic techniques : NMR (¹H/¹³C) to verify aromatic proton environments and amine protons. Mass spectrometry (ESI-MS) confirms molecular ion peaks and fragmentation patterns .
- Elemental analysis : Validate C, H, N, and Cl content within ±0.4% of theoretical values .
- HPLC : Purity >95% using a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. What experimental approaches are recommended for elucidating the structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer :
- Substituent variation : Synthesize analogs with modified thian rings (e.g., oxadiazine or pyrimidine moieties) or halogen substitutions (e.g., F, Br) on the phenyl group to assess bioactivity shifts .
- Biological assays : Test antimicrobial efficacy via MIC (minimum inhibitory concentration) against Gram-positive/negative bacteria and antifungal strains. For anticancer activity, use MTT assays on cell lines (e.g., HeLa, MCF-7) .
- Computational docking : Model interactions with target enzymes (e.g., cytochrome P450) using software like AutoDock Vina to predict binding affinities .
Q. How can crystallographic data inform the understanding of this compound's molecular interactions?
- Methodological Answer : Single-crystal X-ray diffraction reveals:
- Hydrogen bonding : Intra-/intermolecular N–H···N and C–H···π interactions stabilize the crystal lattice, influencing solubility and bioavailability .
- Packing motifs : Triclinic or monoclinic systems (e.g., space group P1) with Z = 2 provide insights into steric effects and reactivity .
- Torsional angles : Dihedral angles between the dichlorophenyl and thian groups affect conformational flexibility and ligand-receptor binding .
Q. What methodologies are effective in resolving contradictory biological activity data for dichlorophenyl-containing amines?
- Methodological Answer :
- Standardized assays : Replicate studies under controlled conditions (e.g., pH, temperature, cell line passages) to isolate compound-specific effects .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain variability .
- Comparative studies : Benchmark against structurally similar compounds (e.g., N-(3,5-dichlorophenyl)oxan-4-amine) to differentiate mechanistic pathways .
Q. How can mass spectrometry and fragmentation patterns aid in characterizing this compound derivatives?
- Methodological Answer :
- ESI-MS : Observe [M+H]⁺ or [M+Na]⁺ ions to confirm molecular weight (e.g., m/z 504.22 for C24H18Cl4N4) .
- Fragmentation analysis : Dominant fragments (e.g., loss of Cl⁻ or thian ring cleavage) correlate with stability and functional group lability .
- Isotopic patterns : Chlorine’s ³⁵Cl/³⁷Cl (3:1 ratio) confirms dichlorophenyl presence in spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
